2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Overview
Description
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid is an organic compound with the molecular formula C15H11NO4 and a molecular weight of 269.25 g/mol . It is known for its white to off-white solid appearance and has a melting point of 194-195°C . This compound is also referred to as pranoprofen impurity 2 and is used in various scientific research applications .
Mechanism of Action
Target of Action
It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.
Mode of Action
Given its antihistaminic and anaphylactic properties , it is plausible that it may inhibit the binding of histamine to its receptors or interfere with other key steps in the immune response. This could result in a decrease in symptoms associated with allergic reactions or anaphylaxis.
Biochemical Pathways
Considering its antihistaminic and anaphylactic properties , it is likely that it impacts pathways related to immune response, potentially including the histamine signaling pathway.
Result of Action
Given its reported antihistaminic and anaphylactic properties , it may result in the reduction of symptoms associated with allergic reactions or anaphylaxis at the molecular and cellular level.
Preparation Methods
The synthesis of 2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be achieved through organic synthesis methods. One common approach involves the reaction of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in an ethanol-pyridine mixture . The reaction conditions typically include stirring at room temperature for a specified duration. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include N-bromosuccinimide for bromination and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the chromeno-pyridine core structure .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference standard for the analysis of related compounds. Additionally, it may be used in the development of new pharmaceuticals targeting specific molecular pathways .
Comparison with Similar Compounds
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid can be compared to other similar compounds such as α-methyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid and 7-ethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine . These compounds share structural similarities but may differ in their specific chemical properties and biological activities .
Properties
IUPAC Name |
2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPFXPZOGZWCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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